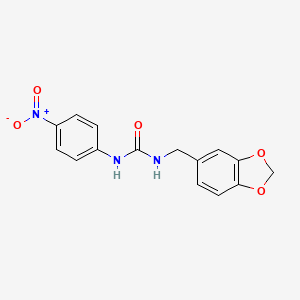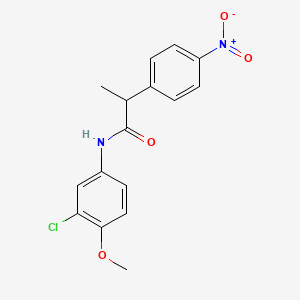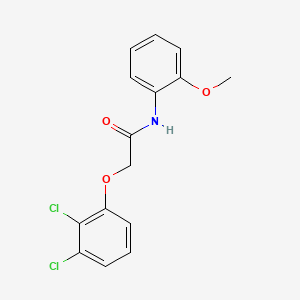![molecular formula C20H31NO5 B4074091 1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid](/img/structure/B4074091.png)
1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid
Overview
Description
1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid is a chemical compound that combines an azepane derivative with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid typically involves the reaction of 1-[4-(2,6-Dimethylphenoxy)butyl]azepane with oxalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may also include additional steps such as distillation or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring or the phenoxy group may be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane or phenoxy derivatives.
Scientific Research Applications
1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-[4-(2,6-Dimethylphenoxy)butyl]piperidine
- 1-[4-(2,6-Dimethylphenoxy)butyl]morpholine
- 1-[4-(2,6-Dimethylphenoxy)butyl]pyrrolidine
Comparison: 1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid is unique due to its combination of an azepane ring and oxalic acid. This structural feature distinguishes it from similar compounds, which may have different ring structures (e.g., piperidine, morpholine, pyrrolidine) and lack the oxalic acid component.
Properties
IUPAC Name |
1-[4-(2,6-dimethylphenoxy)butyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C2H2O4/c1-16-10-9-11-17(2)18(16)20-15-8-7-14-19-12-5-3-4-6-13-19;3-1(4)2(5)6/h9-11H,3-8,12-15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPKGURQHZRGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4074011.png)

![2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4074020.png)
methanone](/img/structure/B4074022.png)
![1-[4-(2-Fluorophenoxy)butyl]piperazine;oxalic acid](/img/structure/B4074023.png)
![1-[3-(4-Methylphenyl)sulfanylpropyl]piperazine;oxalic acid](/img/structure/B4074028.png)
![3-(3-bromophenyl)-5-[(2-chloro-4-nitrophenyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4074029.png)

![3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone](/img/structure/B4074046.png)
![1-[4-(2-Butan-2-ylphenoxy)butyl]azepane;oxalic acid](/img/structure/B4074047.png)

![N-(3-methoxyphenyl)-5-nitro-2-[[2-(2-pyridin-3-ylpiperidin-1-yl)acetyl]amino]benzamide](/img/structure/B4074070.png)
![7-{(4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074075.png)
![1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]azepane;oxalic acid](/img/structure/B4074086.png)
